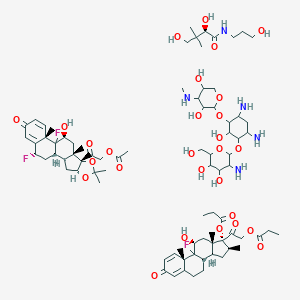![molecular formula C6H4BrN3 B156513 4-溴吡咯并[2,1-f][1,2,4]三嗪 CAS No. 310436-61-4](/img/structure/B156513.png)
4-溴吡咯并[2,1-f][1,2,4]三嗪
描述
4-BroMopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H4BrN3 It is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring
科学研究应用
4-BroMopyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
The primary targets of 4-Bromopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation . Dysregulation of kinases is often associated with diseases such as cancer .
Mode of Action
4-Bromopyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cellular processes regulated by these kinases, potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of kinases by 4-Bromopyrrolo[2,1-f][1,2,4]triazine affects multiple biochemical pathways. These pathways are involved in cell growth and proliferation, and their disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
It is known that similar compounds have shown enhanced metabolism and pharmacokinetic properties compared to other nucleosides, mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The result of the action of 4-Bromopyrrolo[2,1-f][1,2,4]triazine is the inhibition of kinase activity, leading to the disruption of cellular processes necessary for cell growth and proliferation . This can lead to the death of cancer cells, making 4-Bromopyrrolo[2,1-f][1,2,4]triazine a potential therapeutic agent for cancer treatment .
生化分析
Biochemical Properties
4-Bromopyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It interacts with specific proteins or enzymes that are dysregulated in cancer
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-Bromopyrrolo[2,1-f][1,2,4]triazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent tool in targeted therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-BroMopyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, the treatment of pyrroles with phosphorus tribromide, bromine, and triethylamine in dichloromethane can yield the desired compound . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods: Industrial production of 4-BroMopyrrolo[2,1-f][1,2,4]triazine typically involves multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of transition metal catalysts to facilitate the cyclization reactions and improve yield .
化学反应分析
Types of Reactions: 4-BroMopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
相似化合物的比较
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine substitution.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a hydrogen atom at the 4-position.
Uniqueness: 4-BroMopyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives with different properties. This makes it a versatile compound for use in various fields of research and industry .
属性
IUPAC Name |
4-bromopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMCGYJLCKMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620552 | |
| Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310436-61-4 | |
| Record name | 4-Bromopyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyrrolo[2,1-f][1,2,4]triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















